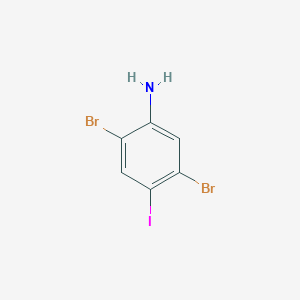

2,5-Dibromo-4-iodoaniline

Description

Properties

IUPAC Name |

2,5-dibromo-4-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWIYOWAJUYGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on 2,5-Dibromo-4-iodoaniline: Physicochemical Profiling and Orthogonal Reactivity

Executive Summary

In the realm of advanced organic synthesis, multi-halogenated anilines serve as indispensable building blocks for the construction of complex polyaromatic systems, organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients (APIs). 2,5-Dibromo-4-iodoaniline (CAS: 1369928-42-6) is a highly specialized intermediate that offers three distinct sites for orthogonal functionalization. By leveraging the varying bond dissociation energies of its carbon-halogen bonds and the directing power of its primary amine, researchers can execute highly controlled, sequential cross-coupling and diazotization reactions.

This whitepaper provides an authoritative overview of the physicochemical properties, structural dynamics, and validated synthetic methodologies associated with 2,5-dibromo-4-iodoaniline, designed specifically for drug development professionals and materials scientists.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, reactivity, and downstream purification behavior. The following table summarizes the core physical properties of 2,5-dibromo-4-iodoaniline[1][2].

| Property | Value | Analytical Significance |

| CAS Number | 1369928-42-6 | Primary identifier for regulatory and procurement tracking. |

| Molecular Formula | C₆H₄Br₂IN | Indicates a highly electron-dense, halogen-rich aromatic core. |

| Molecular Weight | 376.82 g/mol | High molecular weight necessitates careful mass balance in coupling. |

| Melting Point | 71–72 °C | Low melting point indicates moderate crystal lattice energy; handle with care to avoid thermal degradation[2]. |

| Appearance | Crystalline Solid | Facilitates purification via precipitation or recrystallization. |

| SMILES | NC1=CC(Br)=C(C=C1Br)I | Useful for in silico modeling and logP estimations[1]. |

| MDL Number | MFCD34184872 | Secondary identifier for chemical databases[1][2]. |

Structural Dynamics & Orthogonal Reactivity

The true value of 2,5-dibromo-4-iodoaniline lies in its orthogonal reactivity . The molecule features three reactive domains: a primary amine, a carbon-iodine (C–I) bond, and two carbon-bromine (C–Br) bonds.

Because the C–I bond is significantly weaker (approx. 240 kJ/mol) than the C–Br bonds (approx. 280 kJ/mol), palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) will preferentially undergo oxidative addition at the iodine atom (Position 4). Once the C–I position is functionalized, the temperature or catalyst loading can be increased to engage the C–Br bonds (Positions 2 and 5). Finally, the amine group can be independently transformed via Sandmeyer chemistry.

Fig 1: Orthogonal reactivity map highlighting sequential functionalization pathways.

Validated Synthetic Methodology

The synthesis of 2,5-dibromo-4-iodoaniline relies on the highly regioselective electrophilic aromatic substitution of 2,5-dibromoaniline. The amino group is strongly activating and ortho/para-directing. Because the ortho positions (2 and 5) are sterically blocked by bromine atoms, the incoming electrophile is directed exclusively to the para position (Position 4).

Step-by-Step Iodination Protocol

This protocol utilizes N-iodosuccinimide (NIS) to achieve high yields while avoiding the hazardous environmental profile of elemental iodine (

-

Dissolution: Suspend 24.0 g of 2,5-dibromoaniline in 72 mL of Dimethyl Sulfoxide (DMSO).

-

Causality: DMSO acts as a polar aprotic solvent. It fully dissolves the starting material and stabilizes the polar transition state of the electrophilic attack, accelerating the reaction rate.

-

-

Electrophile Addition: Slowly add 21.5 g of N-iodosuccinimide (NIS) to the stirring solution.

-

Causality: NIS provides a mild, controlled release of iodonium ions (

). This prevents over-oxidation of the sensitive primary amine, which is a common failure mode when using harsher reagents like

-

-

Reaction Incubation: Maintain continuous stirring at 20–30 °C for exactly 2 hours.

-

Validation Check: At the 1.5-hour mark, draw a 0.1 mL aliquot and analyze via Gas Chromatography (GC) to verify the disappearance of the 2,5-dibromoaniline peak.

-

-

Precipitation & Isolation: Quench the reaction by adding 90 mL of deionized water. Allow the mixture to crystallize for 1.5 hours.

-

Causality: The addition of water drastically increases the polarity of the solvent system. The highly hydrophobic 2,5-dibromo-4-iodoaniline rapidly crashes out of solution, effectively separating the product from the water-soluble succinimide byproduct and DMSO.

-

-

Drying: Filter the precipitate under a vacuum and dry in a desiccator to yield approximately 35.1 g of the target compound (Yield: ~97.5%, GC Purity: >99.0%)[3].

Downstream Functionalization: The Sandmeyer Pathway

A primary application of 2,5-dibromo-4-iodoaniline is its conversion into 1,4-dibromo-2,5-diiodobenzene , a critical monomer for synthesizing high-efficiency solar cell polymers and OLED materials[3].

To achieve this, the primary amine is subjected to a Sandmeyer-type diazotization-iodination sequence. The amine is reacted with sodium nitrite (

Fig 2: Synthetic workflow for 2,5-Dibromo-4-iodoaniline and subsequent Sandmeyer transformation.

Analytical Validation & Safety Protocols

To ensure a self-validating experimental system, researchers must employ rigorous analytical checks:

-

Gas Chromatography (GC): Utilizing a DB-1 column (temperature program: 150 °C to 300 °C at 10 °C/min) allows for baseline resolution between the starting material and the iodinated product[3].

-

NMR Spectroscopy: ¹H-NMR should show a highly simplified aromatic region, typically a singlet or two highly deshielded singlets (depending on the solvent), confirming the para-substitution relative to the amine.

-

Safety & Handling: As a halogenated aniline, this compound is a suspected irritant and potential methemoglobinemia-inducing agent. All syntheses must be conducted in a fume hood with proper PPE. Store the compound in a dark, inert atmosphere at 2–8 °C to prevent photo-induced dehalogenation or oxidative degradation.

References

- Source: bldpharm.

- Source: sigmaaldrich.

- Source: google.

Sources

An In-Depth Technical Guide to 2,5-Dibromo-4-iodoaniline: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2,5-dibromo-4-iodoaniline, a tri-halogenated aniline with significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry, computational studies on related haloanilines, and empirical data from its constituent precursors, 2,5-dibromoaniline and 4-iodoaniline, to provide a detailed exploration of its chemical structure, bonding characteristics, predicted spectroscopic properties, and reactivity. A detailed, practical protocol for its synthesis and purification is also presented, aiming to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Anilines

Aniline and its derivatives are fundamental scaffolds in the synthesis of a vast array of biologically active molecules and functional materials. The strategic placement of various substituents on the aniline ring allows for the fine-tuning of electronic properties, steric hindrance, and reactivity, thereby enabling the construction of complex molecular architectures with desired functions.[1] Polysubstituted anilines, particularly those bearing multiple halogen atoms, are of significant interest in medicinal chemistry. The distinct reactivity of different carbon-halogen bonds (C-I > C-Br > C-Cl) in cross-coupling reactions provides a powerful tool for the sequential and site-selective introduction of diverse functionalities.[2] This guide focuses on 2,5-dibromo-4-iodoaniline, a molecule that exemplifies this principle, offering three distinct reactive centers for synthetic diversification.

Molecular Structure and Bonding

The chemical structure of 2,5-dibromo-4-iodoaniline features a benzene ring substituted with an amino group (-NH₂), two bromine atoms at positions 2 and 5, and an iodine atom at position 4.

Predicted Molecular Geometry and Electronic Effects:

The geometry of the aniline ring is expected to be largely planar. The amino group is a strong activating, ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. The halogen substituents (Br and I) are deactivating via their inductive effect (-I) but weakly activating through resonance (+R). The overall electronic character of the ring is a balance of these competing effects.

Computational studies on substituted anilines have shown that the pyramidalization at the nitrogen atom and the C-N bond length are influenced by the electronic nature of the ring substituents.[3] For 2,5-dibromo-4-iodoaniline, the electron-withdrawing inductive effects of the halogens will likely decrease the electron density on the ring and the basicity of the amino group compared to aniline itself.

While a crystal structure for 2,5-dibromo-4-iodoaniline is not publicly available, analysis of the crystal structure of 4-iodoaniline reveals intermolecular N-H···N and N-H···I hydrogen bonding, as well as I···I interactions, which contribute to the stability of the crystal lattice.[4] It is plausible that similar intermolecular forces, including N-H···Br and potential halogen bonding, would be present in the solid state of 2,5-dibromo-4-iodoaniline.

Physicochemical Properties

Predicting the physicochemical properties of 2,5-dibromo-4-iodoaniline can be achieved by extrapolating from data for 2,5-dibromoaniline and 4-iodoaniline.

| Property | 2,5-Dibromoaniline | 4-Iodoaniline | 2,5-Dibromo-4-iodoaniline (Predicted) |

| Molecular Formula | C₆H₅Br₂N | C₆H₆IN | C₆H₄Br₂IN |

| Molecular Weight | 250.92 g/mol | 219.02 g/mol | 376.82 g/mol |

| Appearance | Dark gray solid[5] | White to pale yellow crystalline solid[6][7] | Solid, likely off-white to brown |

| Melting Point | 51-56 °C[5] | 61-65 °C[6][7] | Expected to be higher than precursors, likely in the range of 70-90 °C |

| Solubility | Slightly soluble in water, freely soluble in other solvents[5] | Slightly soluble in water; soluble in alcohol, ether, chloroform[6][7][8] | Poorly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

| pKa | Not readily available | 3.81 (at 25°C)[9] | Expected to be lower than 4-iodoaniline due to the additional electron-withdrawing bromo substituents. |

| LogP | Not readily available | 2.32[10] | Expected to be higher than 4-iodoaniline due to increased lipophilicity from the two bromine atoms. |

Spectroscopic Signature (Predicted)

The following spectroscopic characteristics are predicted for 2,5-dibromo-4-iodoaniline based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The amino group protons will likely appear as a broad singlet. The chemical shifts can be estimated by considering the additive effects of the substituents on the aniline ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon atoms attached to the halogens will show characteristic chemical shifts, with the carbon bearing the iodine atom being the most upfield among the halogenated carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-H aromatic stretching: Just above 3000 cm⁻¹.

-

C=C aromatic stretching: In the 1450-1600 cm⁻¹ region.

-

C-Br and C-I stretching: In the fingerprint region, below 1000 cm⁻¹.

An IR spectrum of the related 4-iodoaniline is available for comparison.[11][12][13]

Mass Spectrometry

The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak (M⁺) at m/z 377, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I). Fragmentation would likely involve the loss of halogen atoms and potentially the amino group. The mass spectrum of 4-iodoaniline shows a strong molecular ion peak.[14]

Synthesis and Purification

The synthesis of 2,5-dibromo-4-iodoaniline can be achieved via the iodination of 2,5-dibromoaniline. A general synthetic pathway is outlined in a patent for the synthesis of 1,4-dibromo-2,5-diiodobenzene, where 2,5-dibromo-4-iodoaniline is a key intermediate.[15] The following is a proposed laboratory-scale protocol.

Figure 1: Proposed synthetic workflow for 2,5-Dibromo-4-iodoaniline.

Experimental Protocol: Synthesis of 2,5-Dibromo-4-iodoaniline

Materials:

-

2,5-Dibromoaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromoaniline (1.0 eq) in anhydrous acetonitrile.

-

Iodination: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2,5-dibromo-4-iodoaniline.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2,5-dibromo-4-iodoaniline lies in the differential reactivity of its three halogen substituents in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive, followed by the carbon-bromine bonds. This allows for a stepwise and selective functionalization of the aniline scaffold.

Figure 2: Sequential functionalization strategy for 2,5-Dibromo-4-iodoaniline.

This selective reactivity makes 2,5-dibromo-4-iodoaniline a valuable precursor for the synthesis of complex, polysubstituted anilines, which are common motifs in a variety of pharmaceutical agents. For instance, substituted anilines are core components of kinase inhibitors, anti-cancer agents, and antivirals.[7] The ability to introduce different substituents at the 2, 4, and 5 positions allows for the generation of a library of analogs for structure-activity relationship (SAR) studies in drug discovery. While specific examples of drugs derived directly from 2,5-dibromo-4-iodoaniline are not prevalent in the literature, the synthetic strategies it enables are highly relevant to the construction of bioactive molecules.[1][16][17][18]

Safety and Handling

No specific safety data sheet for 2,5-dibromo-4-iodoaniline is readily available. However, based on the data for 2,5-dibromoaniline and 4-iodoaniline, it should be handled with care.[4][6][19] It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6][19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2,5-Dibromo-4-iodoaniline represents a synthetically valuable, yet under-explored, building block for organic synthesis. Its tri-halogenated structure, with the predictable reactivity hierarchy of its C-I and C-Br bonds, offers a robust platform for the creation of complex and diverse molecular architectures. This guide has provided a detailed overview of its predicted structure, bonding, and physicochemical properties, alongside a practical synthetic protocol. It is anticipated that this information will facilitate the broader application of 2,5-dibromo-4-iodoaniline in the discovery and development of novel pharmaceuticals and advanced materials.

References

-

Avanscure. 2,5-Dibromo Aniline | CAS Number : 3638-73-1.

-

ChemicalBook. 4-Iodoaniline - Safety Data Sheet. (2026-01-17).

-

Echemi. 2,5-Dibromoaniline SDS, 3638-73-1 Safety Data Sheets. (2019-07-15).

-

Santa Cruz Biotechnology. 4-Iodoaniline sc-252163: Material Safety Data Sheet.

-

Sarex. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.

-

Cole-Parmer. Material Safety Data Sheet - 4-Iodoaniline, 99%. (2005-03-07).

-

Fisher Scientific. SAFETY DATA SHEET - 2,5-Dibromoaniline. (2025-12-19).

-

Organic Syntheses. p-IODOANILINE.

-

ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline.

-

Sigma-Aldrich. 2,5-dibromo-4-iodoaniline | 1369928-42-6.

-

BLD Pharm. 1369928-42-6|2,5-Dibromo-4-iodoaniline.

-

ChemicalBook. 4-Iodoaniline(540-37-4) 1H NMR spectrum.

-

Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

Benchchem. An In-depth Technical Guide to 4-Bromo-2,6-diiodoaniline: A Data-Driven Exploration.

-

PubChem. 4-Iodoaniline | C6H6IN | CID 10893.

-

Truhlar Group. Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines.

-

Benchchem. synthesis of pharmaceutical compounds from substituted anilines.

-

RSC Publishing. Supporting Information - Wiley-VCH 2007.

-

HIMS. Efficient alternative for multistep synthesis of aniline-based drug precursors. (2019-04-18).

-

Canadian Science Publishing. THEORETICAL STUDIES ON THE ELECTRONIC SPECTRA OF SUBSTITUTED AROMATIC MOLECULES: PART II. SEMIEMPIRICAL SELF-CONSISTENT FIELD CALCULATIONS ON ANILINE.

-

New Journal of Chemistry. Supporting Information.

-

ResearchGate. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022-07-18).

-

RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct.

-

Thieme. 13C NMR Spectroscopy.

-

YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry. (2018-09-20).

-

The Royal Society of Chemistry. Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes.

-

ResearchGate. 13 C-NMR spectrum of compound (4i).

-

ChemicalBook. 4-Iodoaniline(540-37-4) 13C NMR spectrum.

-

NIST WebBook. Benzenamine, 4-iodo-.

-

SpringerLink. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024-09-02).

-

PMC. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019-10-03).

-

guidechem. p-Iodoaniline(540-37-4)MSDS Melting Point Boiling Density Storage Transport.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]

- 3. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. avanscure.com [avanscure.com]

- 6. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 7. chembk.com [chembk.com]

- 8. 4-ヨードアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. p-Iodoaniline(540-37-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Iodoaniline(540-37-4) IR Spectrum [chemicalbook.com]

- 13. Benzenamine, 4-iodo- [webbook.nist.gov]

- 14. 4-Iodoaniline(540-37-4) MS spectrum [chemicalbook.com]

- 15. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 18. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Iodoaniline, 4-Iodoaniline-540-37-4, 4-IODOANILINE, 4-iodoaniline, 4-iodo-anilin suppliers in India. [sodiumiodide.net]

Spectroscopic Data of 2,5-Dibromo-4-iodoaniline: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dibromo-4-iodoaniline, a key intermediate in the synthesis of various pharmaceuticals and advanced materials. The unique substitution pattern of this haloaniline, featuring two bromine atoms and an iodine atom, presents a distinct spectroscopic fingerprint. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into its structural characterization. Given the limited availability of direct experimental data for this specific molecule, this guide will leverage high-quality predicted data and comparative analysis with structurally similar compounds to provide a robust and reliable interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,5-Dibromo-4-iodoaniline, both ¹H and ¹³C NMR spectra are crucial for confirming its substitution pattern.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,5-Dibromo-4-iodoaniline is predicted to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons, and a broad signal for the amine protons. The predicted chemical shifts are influenced by the electronic effects of the halogen and amine substituents on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 7.82 | Singlet | 1H |

| H-6 | 7.03 | Singlet | 1H |

| -NH₂ | Not Predicted (Broad Singlet) | Broad Singlet | 2H |

The downfield shift of H-3 can be attributed to the deshielding effects of the adjacent bromine and iodine atoms. Conversely, H-6 is expected to be more upfield due to the electron-donating effect of the para-amino group. The absence of coupling between the aromatic protons is a key indicator of their isolated positions on the ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the six aromatic carbons of 2,5-Dibromo-4-iodoaniline are as follows:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-NH₂) | 146.5 |

| C-2 (-Br) | 112.1 |

| C-3 | 143.2 |

| C-4 (-I) | 90.8 |

| C-5 (-Br) | 119.8 |

| C-6 | 136.7 |

The chemical shifts are consistent with the known effects of the substituents. The carbon attached to the amino group (C-1) is significantly deshielded. The carbons bearing the halogen atoms (C-2, C-4, C-5) show shifts influenced by both inductive and heavy-atom effects. Notably, the carbon attached to the iodine atom (C-4) is predicted to be the most upfield due to the strong heavy-atom shielding effect of iodine.

Experimental Workflow for NMR Spectroscopy

Caption: Generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,5-Dibromo-4-iodoaniline is expected to show characteristic absorption bands for the primary amine group and the substituted aromatic ring.[1]

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | ~3050 | Weak |

| N-H Bending (Scissoring) | ~1620 | Medium-Strong |

| Aromatic C=C Stretch | 1550-1450 | Medium |

| C-N Stretch | ~1300 | Medium |

| C-Br Stretch | 700-500 | Strong |

| C-I Stretch | 600-485 | Strong |

| Out-of-Plane C-H Bending | 900-800 | Strong |

The two distinct N-H stretching bands are characteristic of a primary amine.[2] The position of the N-H bending vibration can also provide structural information. The strong absorptions in the lower frequency region are indicative of the carbon-halogen bonds. The pattern of the out-of-plane C-H bending bands can help confirm the 1,2,4,5-tetrasubstitution pattern of the benzene ring.

Experimental Workflow for IR Spectroscopy

Caption: General workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of 2,5-Dibromo-4-iodoaniline will be characterized by a prominent molecular ion peak cluster due to the presence of bromine and iodine isotopes. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, and ¹²⁷I.

Molecular Ion (M⁺): The nominal molecular weight of 2,5-Dibromo-4-iodoaniline (C₆H₄Br₂IN) is 377 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 1:2:1 ratio.[3][4]

Fragmentation Pattern: The fragmentation of haloanilines upon electron ionization can be complex.[5] Common fragmentation pathways for 2,5-Dibromo-4-iodoaniline are predicted to include:

-

Loss of a bromine radical (•Br): Leading to a fragment ion at m/z ~298 and ~300.

-

Loss of an iodine radical (•I): Resulting in a fragment ion at m/z ~250.

-

Loss of HCN: A common fragmentation pathway for anilines, leading to a five-membered ring fragment.

-

Sequential loss of halogen atoms.

Experimental Workflow for Mass Spectrometry

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-iodoaniline (CAS No. 66416-72-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodoaniline, identified by the CAS number 66416-72-6, is a halogenated aniline derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and iodine atoms on the aniline ring, allows for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and key applications of 4-Bromo-2-iodoaniline, with a focus on its utility in the synthesis of complex organic molecules.

Chemical and Physical Properties

4-Bromo-2-iodoaniline is a solid at room temperature, with its appearance ranging from gray to purple powder or crystals[1][2][3]. The presence of both bromine and iodine substituents, along with the amino group, imparts specific reactivity to the molecule, making it a valuable intermediate in medicinal chemistry and material science.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrIN | [1][4] |

| Molecular Weight | 297.92 g/mol | [1][4] |

| Melting Point | 69-72 °C | [2][5] |

| Boiling Point | 297.9 °C at 760 mmHg | [1][2] |

| Density | 2.3±0.1 g/cm³ | [1] |

| Flash Point | 134.0±24.6 °C | [1] |

| Refractive Index | 1.715 | [1][2] |

| Solubility | Soluble in Methanol | |

| Appearance | Gray to purple powder/crystals | [1][2][3] |

| Storage Conditions | Refrigerated, under inert gas, protected from light and air | [1][4] |

Synthesis of 4-Bromo-2-iodoaniline

A common method for the preparation of 4-Bromo-2-iodoaniline involves the direct iodination of 4-bromoaniline.[5][6]

Experimental Protocol: Iodination of 4-Bromoaniline

Materials:

-

4-bromoaniline

-

Iodine

-

1,4-diazabicyclo[2.2.2]octane (DABCO) based co-crystal (DBDABCO-DCI) as a catalyst (or other suitable iodinating agent)

-

Ethyl acetate

-

5% aqueous sodium thiosulfate

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a porcelain mortar, co-mill the DBDABCO-DCI catalyst (0.5 mmol) with 4-bromoaniline (1 mmol) at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add ethyl acetate to the reaction mixture and filter.

-

Wash the organic layer with 5% aqueous sodium thiosulfate to remove any unreacted iodine.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Characterize the purified product by melting point determination and ¹H NMR spectroscopy.[6]

Reactivity and Applications

The differential reactivity of the C-I and C-Br bonds, along with the directing effect of the amino group, makes 4-Bromo-2-iodoaniline a strategic starting material for the synthesis of various heterocyclic compounds.

Synthesis of Quinolone Derivatives

4-Bromo-2-iodoaniline is a key precursor in the preparation of quinolone derivatives.[5][6] Quinolones are an important class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.

Synthesis of Substituted Indoles

This compound is also utilized in the synthesis of a resin-bound sulfonamide, which serves as a starting material for the preparation of 2,3,5-trisubstituted indoles.[5][6] The indole scaffold is a common motif in many pharmaceuticals.

The general workflow for utilizing 4-Bromo-2-iodoaniline in the synthesis of complex molecules can be visualized as follows:

Caption: Synthetic pathways from 4-Bromo-2-iodoaniline.

Safety and Handling

4-Bromo-2-iodoaniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.[1]

Hazard Identification

-

GHS Pictograms: Skull and crossbones, Corrosion, Environment[5]

-

Signal Word: Danger[5]

-

Hazard Statements:

Precautionary Measures

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

-

Response:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P391: Collect spillage.[1]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

The following diagram illustrates the necessary personal protective equipment (PPE) when handling 4-Bromo-2-iodoaniline:

Caption: Personal Protective Equipment for handling 4-Bromo-2-iodoaniline.

Conclusion

4-Bromo-2-iodoaniline is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic systems such as quinolones and indoles. Its well-defined chemical and physical properties, coupled with its specific reactivity, make it a key intermediate for researchers and drug development professionals. Adherence to strict safety and handling protocols is paramount when working with this compound due to its toxicity.

References

-

Home Sunshine Pharma. (n.d.). 4-BROMO-2-IODOANILINE CAS 66416-72-6. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 66416-72-6. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-BROMO-2-IODOANILINE CAS 66416-72-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]

- 6. 66416-72-6 | CAS DataBase [m.chemicalbook.com]

2,5-Dibromo-4-iodoaniline: Physicochemical Profiling and Chemoselective Synthetic Applications

Target Audience: Researchers, Materials Scientists, and API Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis, polyhalogenated anilines serve as indispensable scaffolds for the construction of complex active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and functional polymers. Among these, 2,5-dibromo-4-iodoaniline stands out due to its unique tri-halogenated structure. By featuring both bromine and iodine substituents on an electron-rich aniline core, this molecule offers orthogonal reactivity profiles. This technical guide explores the physicochemical properties, mechanistic causality behind its chemoselectivity, and field-proven synthetic protocols for its preparation and downstream application.

Physicochemical and Structural Profiling

Understanding the fundamental properties of 2,5-dibromo-4-iodoaniline is critical for predicting its behavior in solvent systems and catalytic cycles. The molecule consists of an aniline ring with bromine atoms at the 2- and 5-positions and an iodine atom at the 4-position.

Table 1: Physicochemical and Structural Properties

| Parameter | Value |

| Molecular Formula | C₆H₄Br₂IN |

| Molecular Weight | 376.82 g/mol |

| CAS Registry Number | 1369928-42-6 |

| SMILES String | NC1=CC(Br)=C(C=C1Br)I |

| InChIKey | WCWIYOWAJUYGNP-UHFFFAOYSA-N |

| Melting Point | 71–72 °C |

| Appearance | Solid (typically off-white to light brown) |

Data supported by Sigma-Aldrich material specifications [1].

Mechanistic Causality: Orthogonal Reactivity via Bond Dissociation Energies

The true synthetic value of 2,5-dibromo-4-iodoaniline lies in its capacity for highly regioselective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings). As an Application Scientist, it is crucial to understand why this selectivity occurs rather than just knowing that it does.

The chemoselectivity is fundamentally governed by the thermodynamics of the carbon-halogen bonds. The oxidative addition of a low-valent transition metal (typically Pd⁰) into a carbon-halogen bond is the rate-determining step in most cross-coupling cycles.

Table 2: Thermodynamic Parameters for Halogenated Anilines

| Bond Type | Average Bond Dissociation Energy (BDE) | Relative Oxidative Addition Rate |

| C(sp²)–I | ~67.2 kcal/mol | Very Fast (Proceeds at Room Temp) |

| C(sp²)–Br | ~82.6 kcal/mol | Moderate (Requires Elevated Temp) |

Because the C–I bond is significantly weaker (by approximately 15.4 kcal/mol) than the C–Br bond [3], palladium catalysts will selectively insert into the C4 position first. This allows chemists to functionalize the 4-position exclusively under mild conditions, leaving the 2- and 5-bromo positions intact for subsequent, more forcing catalytic transformations.

Fig 1: Chemoselective cross-coupling pathway exploiting C-I vs. C-Br bond dissociation energies.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high yield, the following protocols are designed with built-in self-validation checkpoints. These methodologies detail the synthesis of 2,5-dibromo-4-iodoaniline and its subsequent conversion into a highly valuable materials science precursor, 1,4-dibromo-2,5-diiodobenzene [2].

Protocol A: Regioselective Iodination of 2,5-Dibromoaniline

Objective: Synthesize 2,5-dibromo-4-iodoaniline via electrophilic aromatic substitution. Mechanistic Rationale: The strongly activating amine (-NH₂) group directs electrophiles to the ortho and para positions. With the 2- and 5-positions occupied by bromine, the para position (C4) is the primary reactive site. Using N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMSO) stabilizes the iodonium intermediate, ensuring high para-selectivity without over-iodination.

Step-by-Step Methodology:

-

Preparation: Charge a dry, nitrogen-flushed reactor with 2,5-dibromoaniline (1.0 equiv) and anhydrous DMSO (approx. 5–10 volumes). Stir until complete dissolution is achieved.

-

Electrophile Addition: Portion-wise, add N-iodosuccinimide (NIS, 1.05 equiv) while maintaining the internal temperature between 20–30 °C.

-

Self-Validation Check: Monitor the reaction via TLC or HPLC; the disappearance of the starting material should occur within 2 hours.

-

-

Quenching & Crystallization: Upon reaction completion, slowly add deionized water (equal to or double the DMSO volume) to the reaction mixture. This drastically reduces the solubility of the halogenated product, driving the equilibrium and inducing crystallization. Allow the suspension to stir for 1–2 hours at room temperature.

-

Isolation: Filter the resulting solid under vacuum. Wash the filter cake thoroughly with water to remove residual DMSO and succinimide by-products.

-

Drying: Dry the solid under vacuum at 40 °C to a constant weight to yield pure 2,5-dibromo-4-iodoaniline.

Protocol B: Sandmeyer-Type Diazotization and Iodination

Objective: Convert 2,5-dibromo-4-iodoaniline into 1,4-dibromo-2,5-diiodobenzene. Mechanistic Rationale: The primary amine is converted into a diazonium salt using nitrous acid. Subsequent treatment with potassium iodide (KI) facilitates a radical-nucleophilic substitution, replacing the diazonium group with an iodine atom to yield a symmetrical tetra-halogenated benzene ring.

Step-by-Step Methodology:

-

Dissolution: Suspend 2,5-dibromo-4-iodoaniline in glacial acetic acid. Heat to 40–50 °C to achieve a homogeneous solution.

-

Acidification: Carefully add a 50% (w/w) aqueous sulfuric acid solution. Cool the mixture to 0–5 °C using an ice-salt bath.

-

Critical Control Point: Maintaining this low temperature is essential to prevent the premature decomposition of the diazonium salt into a phenol derivative.

-

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise. Stir for 1 hour at 0–5 °C.

-

Self-Validation Check: Use starch-iodide paper to confirm the presence of excess nitrous acid (an immediate blue-black color indicates complete diazonium formation).

-

-

Iodination: In a separate vessel, dissolve potassium iodide (KI, 1.5 equiv) in water and stir at 20–25 °C. Slowly transfer the cold diazonium solution into the KI solution.

-

Observation: Nitrogen gas (N₂) evolution will occur immediately, indicating the successful substitution of the diazonium group by iodine.

-

-

Isolation: Once gas evolution ceases, filter the precipitated 1,4-dibromo-2,5-diiodobenzene. Wash with a dilute sodium sulfite (Na₂SO₃) solution (5–10%) to quench any residual iodine (I₂), followed by water until the washings are neutral.

Fig 2: Two-step synthetic workflow from 2,5-dibromoaniline to 1,4-dibromo-2,5-diiodobenzene.

References

- Title: CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene Source: Google Patents URL

-

Title: Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings Source: ChemRxiv URL: [Link]

A Technical Guide to the Solubility of 2,5-Dibromo-4-iodoaniline for Researchers and Drug Development Professionals

Foreword: Navigating the Data Gap for a Niche Synthetic Building Block

In the landscape of pharmaceutical and materials science research, niche halogenated anilines like 2,5-Dibromo-4-iodoaniline represent untapped potential for the synthesis of novel molecules. However, a significant challenge often encountered with such specialized reagents is the absence of comprehensive physicochemical data in the public domain. A thorough review of scientific literature and chemical databases reveals a critical knowledge gap regarding the quantitative solubility of 2,5-Dibromo-4-iodoaniline in common organic solvents.

This guide is crafted not as a mere repository of existing data, but as a framework to empower researchers to generate this vital information in-house. By providing a robust theoretical and practical foundation, this document will enable scientists to make informed decisions regarding solvent selection, reaction conditions, and purification strategies involving 2,5-Dibromo-4-iodoaniline.

Physicochemical Profile of 2,5-Dibromo-4-iodoaniline

A foundational understanding of a compound's intrinsic properties is paramount before undertaking any experimental work. Below are the key physicochemical parameters for 2,5-Dibromo-4-iodoaniline.

| Property | Value | Source |

| Chemical Formula | C₆H₄Br₂IN | |

| Molecular Weight | 376.82 g/mol | [1] |

| CAS Number | 1369928-42-6 | [1] |

| Melting Point | 71-72 °C | [1] |

| Appearance | Solid (form may vary) | Inferred |

| InChI Key | WCWIYOWAJUYGNP-UHFFFAOYSA-N | [1] |

Theoretical Solubility Considerations: A "Like Dissolves Like" Approach

In the absence of empirical data, we can predict the solubility behavior of 2,5-Dibromo-4-iodoaniline based on its molecular structure. The molecule possesses a nonpolar aromatic ring heavily substituted with large, hydrophobic halogen atoms (two bromine and one iodine). The primary polar feature is the amine (-NH₂) group, which can participate in hydrogen bonding.

Given this structure, it is anticipated that 2,5-Dibromo-4-iodoaniline will exhibit:

-

Low solubility in polar protic solvents such as water. The large, nonpolar surface area of the molecule will likely dominate over the hydrogen bonding capability of the single amine group.

-

Moderate to high solubility in a range of organic solvents. Its solubility is expected to be highest in solvents that can effectively solvate both the nonpolar aromatic core and the polar amine group.

A related, less halogenated compound, 4-iodoaniline, is reported to be slightly soluble in water but freely soluble in alcohol and diethyl ether[2]. This provides a valuable point of reference, suggesting that 2,5-Dibromo-4-iodoaniline will likely follow a similar trend, with a preference for organic solvents over aqueous media. The additional bromine substituents are expected to further decrease its polarity and, consequently, its aqueous solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method[3][4][5]. This technique measures the concentration of a saturated solution of the compound in a given solvent at equilibrium. The following protocol provides a detailed, step-by-step methodology for this critical experiment.

Materials and Equipment

-

2,5-Dibromo-4-iodoaniline (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, toluene, n-hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, at a constant temperature (e.g., 25 °C) to ensure that a true thermodynamic equilibrium is reached[3][5]. Longer incubation times may be necessary and should be determined empirically.

-

-

Phase Separation:

-

Sample Collection and Filtration:

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 2,5-Dibromo-4-iodoaniline in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve with known concentrations of the compound should be prepared for accurate quantification[5][7].

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Report the solubility in units of g/100 mL and mol/L.

-

The following table provides a template for presenting the generated data.

-

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC/UV-Vis | ||

| Ethanol | 25 | HPLC/UV-Vis | ||

| Acetone | 25 | HPLC/UV-Vis | ||

| Ethyl Acetate | 25 | HPLC/UV-Vis | ||

| Dichloromethane | 25 | HPLC/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||

| Toluene | 25 | HPLC/UV-Vis | ||

| n-Hexane | 25 | HPLC/UV-Vis |

Visualizing the Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Qualitative and Kinetic Solubility Screening

For high-throughput screening or preliminary assessments, qualitative and kinetic solubility tests can be valuable.

-

Qualitative Solubility: This involves observing the dissolution of a small, unweighed amount of the compound in a small volume of solvent at room temperature[8][9]. While not quantitative, it provides a rapid indication of solubility ("soluble," "partially soluble," or "insoluble").

-

Kinetic Solubility: This method is often used in early drug discovery and involves dissolving the compound in a solvent like DMSO and then introducing this solution into an aqueous buffer to observe precipitation[3][7]. This provides a measure of how readily a compound precipitates from a supersaturated solution, which can be relevant for in vitro assays.

Safety and Handling of Halogenated Anilines

While a specific Safety Data Sheet (SDS) for 2,5-Dibromo-4-iodoaniline is not widely available, data from related halogenated anilines, such as aniline, provide crucial safety guidance. Halogenated anilines should be handled with caution as they are potentially toxic and can be absorbed through the skin[10][11][12][13].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (check manufacturer's guidelines for solvent compatibility)[13].

-

Engineering Controls: Handle 2,5-Dibromo-4-iodoaniline in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[10][13].

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling[11][12].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[12][13].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Development

Halogenated anilines are versatile building blocks in organic synthesis due to the reactivity of the halogen atoms, which can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[14]. This allows for the introduction of diverse substituents, making these compounds valuable scaffolds for generating libraries of novel molecules for drug discovery screening[2][14]. The unique substitution pattern of 2,5-Dibromo-4-iodoaniline offers multiple reactive sites for the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials[14].

Conclusion

While the quantitative solubility of 2,5-Dibromo-4-iodoaniline in common organic solvents is not currently documented in the literature, this guide provides the necessary framework for researchers to generate this critical data. By employing the detailed shake-flask protocol, scientists can obtain reliable thermodynamic solubility values, enabling the informed and efficient use of this versatile synthetic building block in their research and development endeavors.

References

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

-

CSUB Department of Chemistry. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Yildiz, M. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11435-11451.

-

Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved from [Link]

- Journal of Pharmaceutical Sciences. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 100(1), 56-62.

-

Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,4-Dibromoaniline (CAS 615-55-4). Retrieved from [Link]

Sources

- 1. 2,5-dibromo-4-iodoaniline | 1369928-42-6 [sigmaaldrich.com]

- 2. calibrechem.com [calibrechem.com]

- 3. enamine.net [enamine.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. www1.udel.edu [www1.udel.edu]

- 9. studylib.net [studylib.net]

- 10. chemos.de [chemos.de]

- 11. merckmillipore.com [merckmillipore.com]

- 12. nj.gov [nj.gov]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Stability and Storage Dynamics of 2,5-Dibromo-4-iodoaniline: A Technical Guide for Regioselective Scaffolds

An in-depth technical analysis of 2,5-Dibromo-4-iodoaniline, focusing on its physicochemical stability, degradation pathways, and validated storage protocols.

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and reactivity of highly functionalized halogenated anilines. 2,5-Dibromo-4-iodoaniline (CAS: 1369928-42-6) is a premium synthetic building block widely utilized in medicinal chemistry and materials science. Its value lies in the differential reactivity of its halogens—specifically, the weaker carbon-iodine (C-I) bond allows for highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings) prior to functionalizing the carbon-bromine (C-Br) sites[1].

However, the very electronic properties that make this molecule synthetically useful also render it highly susceptible to environmental degradation. This whitepaper details the causality behind its instability and provides field-proven, self-validating protocols to ensure absolute compound integrity during storage and handling.

Mechanisms of Degradation: Photolysis and Oxidation

Understanding why a compound degrades is the first step in engineering a robust storage system. For 2,5-Dibromo-4-iodoaniline, degradation is driven by two parallel pathways:

-

Photolytic Cleavage: The C-I bond possesses a relatively low bond dissociation energy. Exposure to ambient ultraviolet (UV) or high-intensity visible light induces homolytic cleavage of this bond, generating highly reactive iodine and aryl radicals[2].

-

Amine Oxidation: The primary amine (-NH2) group, while partially deactivated by the electron-withdrawing halogens, remains susceptible to oxidation. In the presence of ambient oxygen and moisture, the amine oxidizes into nitroso or azo compounds[3].

When these two pathways converge, the generated radicals accelerate the polymerization of oxidized byproducts. Macroscopically, this is observed as the compound degrading from a pale crystalline powder into a dark brown or black tar.

Fig 1: Photolytic and oxidative degradation pathways of 2,5-Dibromo-4-iodoaniline.

Empirical Storage Parameters & Environmental Control

To arrest the kinetic pathways of degradation, storage conditions must be strictly controlled. The following parameters represent the gold standard for maintaining the stability of tri-halogenated anilines over a multi-year shelf life[1][4][5].

Table 1: Physicochemical & Storage Profile

| Parameter | Specification / Requirement | Causality / Rationale |

| Molecular Formula | C6H4Br2IN | Highly halogenated; dictates high density and specific solubility. |

| Molecular Weight | 376.82 g/mol | Critical for stoichiometric calculations in cross-coupling. |

| Optimal Temperature | 2 °C to 8 °C (Refrigerated) | Lower thermal energy exponentially decreases the rate of spontaneous oxidation and radical formation. |

| Atmosphere | Argon (preferred) or Nitrogen | Displaces reactive O2. Argon is denser than air, providing a superior protective "blanket" over the solid powder[2]. |

| Light Exposure | Strictly Dark (Amber Vials) | Amber glass filters out UV wavelengths (<400 nm), preventing the initiation of photolytic C-I cleavage[2]. |

| Moisture Control | Desiccator storage | Prevents water from acting as a proton-shuttle in oxidative degradation pathways. |

Validated Methodologies & Protocols

The following protocols are designed as self-validating systems. By adhering to the physical chemistry principles outlined above, researchers can guarantee the reproducibility of their downstream syntheses.

Protocol A: Inert Atmosphere Aliquoting and Cryo-Preservation

Repeatedly opening a bulk container introduces fresh oxygen and moisture, accelerating batch degradation. Bulk supplies must be aliquoted immediately upon receipt.

Step-by-Step Methodology:

-

Preparation: Transfer the sealed bulk container of 2,5-Dibromo-4-iodoaniline, clean amber glass vials, and PTFE-lined caps into a glovebox.

-

Purging: Purge the glovebox with high-purity Argon until the internal O2 sensor reads < 5 ppm. Note: Argon is selected over Nitrogen due to its higher density, which prevents it from easily escaping the vial during capping.

-

Aliquoting: Weigh the compound into single-use or weekly-use aliquots inside the amber vials.

-

Sealing: Cap the vials tightly with PTFE-lined closures. The PTFE lining is critical as it is chemically inert and provides an impermeable moisture barrier.

-

Secondary Protection: Wrap the cap junction with Parafilm to prevent atmospheric ingress during thermal cycling.

-

Storage: Transfer the sealed vials into a light-proof desiccator stored in a 2-8 °C refrigerator.

Fig 2: Optimal aliquoting and storage workflow for halogenated anilines.

Protocol B: Decolorization and Rescue of Oxidized Scaffolds

If a researcher inherits a batch of 2,5-Dibromo-4-iodoaniline that has degraded (indicated by a shift to a dark brown/black color), the material can often be rescued rather than discarded. The following recrystallization protocol utilizes activated carbon to selectively remove polymeric impurities[3].

Step-by-Step Methodology:

-

Dissolution: In a fume hood, dissolve the darkened compound in a minimal volume of hot, anhydrous solvent (e.g., ethanol or a suitable hydrocarbon mixture) until fully in solution.

-

Adsorption: Add 5% to 10% (w/w) of activated carbon (e.g., Darco) to the hot solution. Causality: The highly porous matrix of activated carbon selectively traps the high-molecular-weight, conjugated polymeric tars responsible for the dark color, leaving the monomeric aniline in solution.

-

Thermal Agitation: Boil the suspension gently for 5 to 10 minutes to maximize surface area contact between the impurities and the carbon.

-

Hot Filtration: Rapidly filter the hot mixture through a pre-warmed pad of Celite to remove the carbon. Crucial Step: The filtration apparatus must be hot to prevent premature crystallization of the product within the Celite pad.

-

Crystallization: Allow the clear/pale filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystalline yield.

-

Recovery: Collect the purified crystals via vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum in the dark.

Conclusion

The utility of 2,5-Dibromo-4-iodoaniline in advanced chemical synthesis is undeniable, but its inherent reactivity demands rigorous handling. By understanding the photolytic lability of the C-I bond and the oxidative potential of the amine group, scientists can implement the self-validating storage and purification protocols outlined above. Treating this compound with strict inert, cold, and dark storage conditions will ensure high-fidelity yields in downstream regioselective cross-coupling applications.

References

Sources

2,5-Dibromo-4-iodoaniline (CAS 1369928-42-6): A Comprehensive Guide to Safety, Handling, and Selective Cross-Coupling Applications

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Introduction

In the realm of advanced active pharmaceutical ingredient (API) synthesis and materials science, the strategic functionalization of aromatic compounds relies heavily on polyhalogenated building blocks. 2,5-Dibromo-4-iodoaniline presents a highly specific, tri-halogenated substitution pattern that provides orthogonal reactivity handles. As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets—synthesizing physicochemical properties, rigorous safety protocols, and field-proven, self-validating methodologies for chemoselective functionalization.

Physicochemical Profiling & Structural Logic

Understanding the electronic and steric environment of 2,5-dibromo-4-iodoaniline is critical for predicting its behavior. The electron-donating amine (-NH₂) group strongly activates the aromatic ring, while the distinct halogens (iodine vs. bromine) establish a thermodynamic gradient for transition-metal-catalyzed reactions[1].

Table 1: Physicochemical Properties

| Property | Specification |

| CAS Number | 1369928-42-6[2] |

| Molecular Formula | C₆H₄Br₂IN[1] |

| Molecular Weight | 376.82 g/mol [1] |

| Melting Point | 71 – 72 °C[3] |

| Physical Form | Solid[1] |

| SMILES | NC1=CC(Br)=C(C=C1Br)I[2] |

| InChI Key | WCWIYOWAJUYGNP-UHFFFAOYSA-N[1] |

Safety Data Sheet (SDS) & Handling Precautions

Halogenated anilines are biologically active and can pose significant health risks, including methemoglobinemia or severe dermal irritation, if mishandled. The following safety protocols synthesize standard SDS guidelines for polyhalogenated anilines into actionable laboratory practices[4].

Table 2: Hazard Identification & Risk Mitigation

| Category | Protocol & Justification |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]. |

| PPE Requirements | Nitrile gloves (double-gloving recommended to prevent halogen permeation), chemical safety goggles, and a lab coat. A NIOSH-approved particulate respirator is required if handling bulk powders outside a hood. |

| Engineering Controls | Handle exclusively within a certified Class II chemical fume hood to avoid inhalation of solid particulates or vapors[4]. |

| Storage Conditions | Store at room temperature (<77°F / 25°C) in a dark, dry place under an inert atmosphere (Nitrogen or Argon)[1]. Causality: Light and oxygen can trigger the oxidative degradation of the free amine, leading to dark, tarry impurities[5]. |

| Spill Response | Do not sweep dry. Moisten with water or a suitable solvent to suppress dust generation, collect with absorbent material, and dispose of as halogenated hazardous waste[4]. |

Experimental Workflows & Methodologies

Every robust synthetic protocol must be a self-validating system. The following methodologies detail the synthesis of the compound and its downstream application, emphasizing the mechanistic causality behind each chemical choice.

Protocol A: Synthesis via Electrophilic Iodination

To synthesize 2,5-dibromo-4-iodoaniline from 2,5-dibromoaniline, electrophilic aromatic substitution is employed. We utilize rather than elemental iodine (I₂)[6]. Causality: NIS provides a controlled, mild release of the iodonium ion (I⁺). This prevents over-iodination and avoids the oxidative degradation of the sensitive free amine group. The reaction is conducted in Dimethyl Sulfoxide (DMSO), which perfectly stabilizes the polar transition state[6].

Step-by-Step Methodology:

-

Preparation : Dissolve 1.0 equivalent of 2,5-dibromoaniline in anhydrous DMSO (0.5 M concentration) under a nitrogen atmosphere[6].

-

Reagent Addition : Slowly add 1.05 equivalents of NIS in portions over 15 minutes. Maintain the internal temperature between 20–30 °C to prevent the thermal decomposition of NIS[6].

-

Reaction : Stir the mixture continuously for 2 hours. The electron-donating amine strongly directs the incoming iodine to the para position (C4), which is sterically accessible and electronically activated[6].

-

Quenching & Crystallization : Quench the reaction by slowly adding deionized water while stirring vigorously. This induces the crystallization of the highly hydrophobic target compound[6].

-

Isolation : Filter the precipitate under vacuum, wash with cold water to remove residual DMSO and succinimide, and dry under high vacuum[6].

-

Self-Validation Check : Analyze the crude product via ¹H NMR. The disappearance of the para-proton signal and the presence of two distinct singlet peaks in the aromatic region confirm complete and regioselective iodination.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

The true value of 2,5-dibromo-4-iodoaniline lies in its orthogonal reactivity. In palladium-catalyzed cross-coupling, the oxidative addition step is rate-determining and heavily dependent on the carbon-halogen bond dissociation energy (BDE)[7]. Causality: The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol)[7]. By carefully controlling the temperature and utilizing a mild catalyst, according to principles outlined by , Pd(0) will selectively insert into the C-I bond, leaving the C-Br bonds completely intact for subsequent functionalizations[7].

Step-by-Step Methodology:

-

Setup : In a flame-dried Schlenk flask, combine 2,5-dibromo-4-iodoaniline (1.0 eq), an arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Catalyst Addition : Add a mild palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Note: Avoid highly active, electron-rich ligands (like XPhos) at this stage, as they can overcome the activation barrier for C-Br insertion, leading to a loss of chemoselectivity.

-

Solvent & Degassing : Add a degassed mixture of Toluene/Ethanol/Water (2:1:1). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

-

Reaction : Heat the mixture to 60 °C (mild heating prevents C-Br activation) for 4–6 hours.

-

Self-Validation Check : Monitor the reaction via LC-MS. The workflow is validated if the product mass shows an [M+H]⁺ peak with a distinct 1:2:1 isotopic pattern, indicative of two intact bromine atoms. If a 1:1 isotopic pattern is observed, over-coupling at a bromine site has occurred, signaling that the temperature or catalyst activity is too high.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the synthesis of the building block to its chemoselective application, highlighting the specific bonds targeted at each stage.

Caption: Workflow from synthesis to chemoselective cross-coupling of 2,5-dibromo-4-iodoaniline.

References

- Google Patents (CN110627611A). "A method for synthesizing 1,4-dibromo-2,5-diiodobenzene (Detailing 2,5-dibromo-4-iodoaniline intermediate synthesis)." Google Patents.

Sources

- 1. 2,5-dibromo-4-iodoaniline | 1369928-42-6 [sigmaaldrich.com]

- 2. 1369928-42-6|2,5-Dibromo-4-iodoaniline|BLD Pharm [bldpharm.com]

- 3. 2,5-dibromo-4-iodoaniline | 1369928-42-6 [sigmaaldrich.com]

- 4. aobchem.com [aobchem.com]

- 5. 29632-73-3|2-Bromo-4-iodoaniline|BLD Pharm [bldpharm.com]

- 6. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Role of 2,5-Dibromo-4-iodoaniline as a chemical building block

An In-depth Technical Guide to 2,5-Dibromo-4-iodoaniline: A Versatile Building Block for Complex Molecule Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 2,5-Dibromo-4-iodoaniline, a pivotal building block in modern organic synthesis. Its unique tri-halogenated structure, featuring differentiated reactivity among its halogen substituents, offers a powerful platform for the strategic construction of complex molecular architectures. This document details the physicochemical properties of the compound and delves into its primary application in regioselective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. We provide field-proven insights into reaction mechanisms, detailed experimental protocols, and the rationale behind methodological choices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Introduction: The Strategic Advantage of 2,5-Dibromo-4-iodoaniline

2,5-Dibromo-4-iodoaniline is a halogenated aromatic amine whose value lies in the distinct reactivity of its three halogen atoms.[1] In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend C-I > C-Br > C-Cl. This predictable hierarchy allows for the selective functionalization of the C-I bond while leaving the two C-Br bonds intact for subsequent transformations.[3] This inherent regioselectivity makes it an exceptionally valuable building block, enabling a streamlined and efficient approach to synthesizing polysubstituted aromatic compounds, which are common scaffolds in medicinal chemistry and materials science.[1][2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1369928-42-6 | [4][5] |

| Molecular Formula | C₆H₄Br₂IN | [4][5] |

| Molecular Weight | 376.82 g/mol | [4][5] |

| Melting Point | 71-72 °C | [5] |

| Appearance | Data not explicitly available; related compounds are pale brown to brown crystalline solids.[2] | |

| Purity | ≥ 95% | [5] |

| InChI Key | WCWIYOWAJUYGNP-UHFFFAOYSA-N | [5] |

Core Application: Regioselective Palladium-Catalyzed Cross-Coupling

The primary utility of 2,5-Dibromo-4-iodoaniline is realized through palladium-catalyzed cross-coupling reactions. The weaker carbon-iodine bond (bond dissociation energy ~220 kJ/mol) compared to the carbon-bromine bond (~280 kJ/mol) ensures that the initial oxidative addition of the Pd(0) catalyst occurs selectively at the C4-I position.[3] This allows for the precise introduction of a diverse range of substituents at this site.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds between organohalides and boronic acids or esters.[6][7] When applied to 2,5-Dibromo-4-iodoaniline, it enables the selective arylation or vinylation at the C4 position.

Expertise & Causality: The choice of a mild base like K₃PO₄ or Cs₂CO₃ is crucial.[3][8] These bases are effective in the transmetalation step without promoting unwanted side reactions, such as dehalogenation, which can occur under harsher conditions. The use of a phosphine ligand, such as PPh₃, stabilizes the palladium catalyst, preventing its precipitation as palladium black and ensuring a complete catalytic cycle.[8]

Experimental Protocol: Selective Mono-Arylation

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-Dibromo-4-iodoaniline (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst & Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

-

Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[3][8] Degas the mixture thoroughly for 15-30 minutes by bubbling argon or nitrogen through the solution to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow Visualization

Caption: Workflow for selective Suzuki-Miyaura coupling at the C4-I position.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, employing a dual-catalyst system of palladium and copper(I).[9][10] This reaction is invaluable for creating linear, rigid structures often explored in materials science and as precursors for complex heterocyclic systems.[2]

Expertise & Causality: The copper(I) cocatalyst is essential for activating the terminal alkyne by forming a copper acetylide intermediate, which facilitates the crucial transmetalation step with the palladium complex.[10][11] An amine base, such as triethylamine (Et₃N), serves a dual purpose: it acts as the solvent and neutralizes the hydrogen halide byproduct generated during the cycle.[11][12] Rigorous degassing is paramount as oxygen can induce homocoupling of the alkyne (Glaser coupling), a common side reaction.

Experimental Protocol: Selective Mono-Alkynylation

-

Inert Atmosphere Setup: To a dry Schlenk flask, add 2,5-Dibromo-4-iodoaniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 4-5 mol%).[11]

-

Solvent and Reactant Addition: Add anhydrous, degassed triethylamine.[12] Add the terminal alkyne (1.2 eq.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 1.5 to 3 hours.[13] Monitor progress by TLC.

-

Work-up & Purification: Once complete, remove the triethylamine under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with 2M HCl to remove the amine base, followed by water and brine.[13] Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1369928-42-6|2,5-Dibromo-4-iodoaniline|BLD Pharm [bldpharm.com]

- 5. 2,5-dibromo-4-iodoaniline | 1369928-42-6 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]